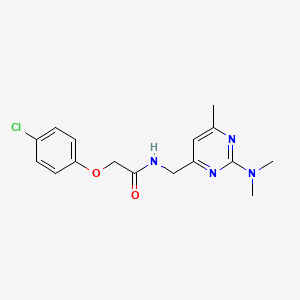

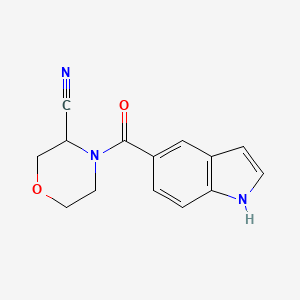

![molecular formula C18H13ClN2O2 B2986891 N-(4'-chloro-[1,1'-biphenyl]-2-yl)-2-hydroxynicotinamide CAS No. 1606127-56-3](/img/structure/B2986891.png)

N-(4'-chloro-[1,1'-biphenyl]-2-yl)-2-hydroxynicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of 4-chlorobiphenyl . Biphenyls are aromatic compounds that consist of two phenyl rings. The ‘4-chloro’ indicates the presence of a chlorine atom on the fourth carbon of one of the phenyl rings .

Synthesis Analysis

While specific synthesis methods for “N-(4’-chloro-[1,1’-biphenyl]-2-yl)-2-hydroxynicotinamide” were not found, 4-chlorobiphenyl can be synthesized from 1,4-dichlorobenzene and phenylmagnesium bromide .Molecular Structure Analysis

The molecular structure of 4-chlorobiphenyl, a related compound, is available as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis

Simple aromatic halogenated organic compounds, such as 4-chlorobiphenyl, are generally unreactive. Their reactivity decreases with an increased degree of substitution of halogen for hydrogen atoms .Physical And Chemical Properties Analysis

4-Chlorobiphenyl has a molecular weight of 188.653 . It has a boiling point of 564.2 K and a triple point of 348.55 K .Applications De Recherche Scientifique

Cancer Research and Therapy

N-(4'-chloro-[1,1'-biphenyl]-2-yl)-2-hydroxynicotinamide has been explored for its potential in cancer research and therapy. For instance, its derivative, N-(4-Hydroxyphenyl)retinamide (4HPR), demonstrates cytotoxic effects against rat and human prostate cancer cells and inhibits angiogenesis, which is critical for tumor growth and metastasis (Pienta, Nguyen, & Lehr, 1993). Another study highlighted 4HPR's ability to induce apoptosis in cervical carcinoma cells through enhanced generation of reactive oxygen species, indicating its utility in cancer treatment (Suzuki et al., 1999).

Environmental Toxicology

The compound has relevance in environmental toxicology, particularly in the study of hydroxy polychlorinated biphenyls (hydroxy PCBs). Hydroxy PCBs are toxic metabolites of PCBs known for their endocrine-disrupting effects. Research has shown that fungal laccases can degrade hydroxy PCBs, offering a potential method for remediating environments contaminated with PCBs (Keum & Li, 2004).

Synthesis and Anticonvulsant Activity

N-(4'-chloro-[1,1'-biphenyl]-2-yl)-2-hydroxynicotinamide derivatives have been synthesized for potential therapeutic applications. One study synthesized a series of derivatives, finding that one compound exhibited significant anticonvulsant activity without neurotoxicity, demonstrating the compound's potential in developing new anticonvulsant medications (Hasan et al., 2011).

Breast Cancer Prevention

The compound has also been studied for its efficacy in the prevention of breast cancer. N-(4-Hydroxyphenyl)retinamide was found to be an effective agent for inhibiting the development of breast cancer induced by N-nitroso-N-methylurea in rats, suggesting its potential for breast cancer prevention (Moon et al., 1979).

Antimicrobial Applications

Furthermore, derivatives of N-(4'-chloro-[1,1'-biphenyl]-2-yl)-2-hydroxynicotinamide have shown antimicrobial activity. A synthesized series of N-(2-(2-hydroxyphenyl)-4-oxothiazolidin-3-yl) isonicotinamide derivatives exhibited good antibacterial activity against Staphylococcus aureus and Escherichia coli (Ramachandran, 2017).

Safety and Hazards

Propriétés

IUPAC Name |

N-[2-(4-chlorophenyl)phenyl]-2-oxo-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN2O2/c19-13-9-7-12(8-10-13)14-4-1-2-6-16(14)21-18(23)15-5-3-11-20-17(15)22/h1-11H,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYUBAIGTGFMEPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)NC(=O)C3=CC=CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301028371 |

Source

|

| Record name | N-[2-(4-Chlorophenyl)phenyl]-2-oxo-1H-pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

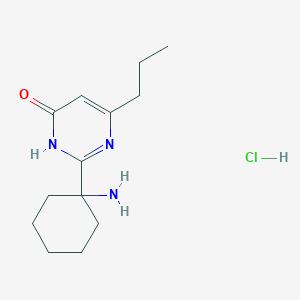

![methyl 5-cyano-4-[(E)-2-(dimethylamino)ethenyl]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2986811.png)

![tert-Butyl 4-[2-amino-4-(methoxycarbonyl)-phenylamino]piperidine-1-carboxylate](/img/structure/B2986813.png)

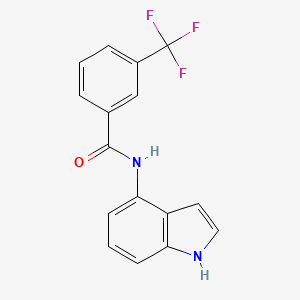

![N-[[1-(3-Bromophenyl)cyclopropyl]methyl]-5-formyl-1H-pyrrole-2-carboxamide](/img/structure/B2986817.png)

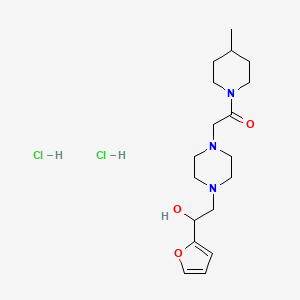

![4-Methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-amine hydrochloride](/img/structure/B2986818.png)

![7-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2986819.png)

![(3S)-3-{[(1S)-1-carbamoyl-2-phenylethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2986822.png)

![3-benzyl-5-[(4-chlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2986825.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride](/img/structure/B2986827.png)

![4-methylsulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2986830.png)